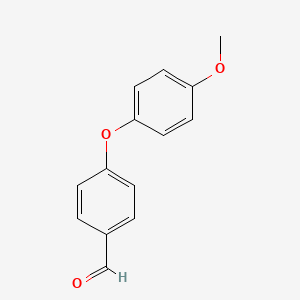

4-(4-Methoxyphenoxy)benzaldehyde

描述

Structural Classification and Design Principles

The structure of 4-(4-Methoxyphenoxy)benzaldehyde is characterized by two key functional groups that dictate its chemical behavior and reactivity.

The molecule possesses an aromatic aldehyde group, which is a benzaldehyde (B42025) moiety. The aldehyde functional group (-CHO) is a site of rich reactivity, participating in a variety of chemical transformations such as oxidations, reductions, and numerous carbon-carbon bond-forming reactions. This includes reactions like the Wittig, Grignard, and aldol (B89426) reactions.

The second key feature is the aryl ether linkage (-O-). This consists of a phenoxy group attached to the benzaldehyde ring. The ether bond connects the two aromatic rings, providing a degree of flexibility to the molecule. Crystal structure analysis has revealed that the dihedral angle between the two benzene (B151609) rings is approximately 71.52 degrees, and the C-O-C bond angle at the ether oxygen is about 118.82 degrees. nih.govdoaj.org This non-planar arrangement can have significant implications for the packing of the molecule in the solid state and its interactions with biological macromolecules.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O3 | sigmaaldrich.comnih.gov |

| Molecular Weight | 228.24 g/mol | sigmaaldrich.com |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | researchgate.netresearchgate.net |

| Dihedral Angle (between benzene rings) | 71.52(3)° | nih.gov |

This table presents key crystallographic data obtained from X-ray diffraction studies of this compound.

The methoxy (B1213986) group (-OCH3) on the phenoxy ring plays a crucial role in modulating the electronic properties of the entire molecule. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the attached benzene ring through resonance. This electron-donating resonance effect increases the electron density at the ortho and para positions of the methoxy-substituted ring.

Role as a Versatile Synthetic Intermediate and Building Block in Contemporary Research

The presence of both an aldehyde and an aryl ether moiety makes this compound a highly versatile building block in organic synthesis. The aldehyde group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

One of the most prominent applications of this compound is in the synthesis of chalcones. rasayanjournal.co.inscitepress.org Chalcones are α,β-unsaturated ketones that serve as important intermediates for the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. rasayanjournal.co.innih.gov For instance, it can be reacted with substituted acetophenones in a Claisen-Schmidt condensation to yield chalcones with different substitution patterns.

Furthermore, this benzaldehyde derivative is utilized in the preparation of hydrazones. researchgate.netrsc.org Hydrazones are another class of compounds with significant biological activities. The condensation of this compound with various hydrazides leads to the formation of the corresponding hydrazone derivatives.

Beyond the synthesis of bioactive molecules, this compound has also found applications in materials science. It has been used as a precursor in the synthesis of polymers and has been investigated for its potential in the development of liquid crystals. mdpi.com The rigid-flexible nature of the molecule, arising from the two aromatic rings connected by an ether linkage, is a desirable characteristic for the design of liquid crystalline materials.

Table 2: Examples of Reactions Utilizing this compound

| Reaction Type | Reactant | Product Class | Significance | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Acetophenones | Chalcones | Synthesis of biologically active compounds | rasayanjournal.co.inscitepress.org |

| Condensation | Hydrazides | Hydrazones | Synthesis of antimicrobial and anticancer agents | researchgate.netrsc.org |

This table showcases some of the key chemical transformations where this compound or structurally related compounds serve as a crucial starting material.

Scope and Significance of Academic Research on this compound

Academic research on this compound is primarily centered on its synthetic utility. The compound is often prepared through a nucleophilic aromatic substitution reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate. nih.govresearchgate.netresearchgate.net This synthesis is considered a practical and efficient method for obtaining the target molecule. nih.gov

The significance of the research lies in the exploration of the diverse chemical space that can be accessed using this aldehyde as a starting material. Scientists are actively investigating the synthesis of novel derivatives and evaluating their potential applications in medicinal chemistry and materials science. For example, derivatives of this compound have been explored for their potential as antinematodal agents. nih.gov The aldehyde's structure provides a scaffold that can be readily modified to tune the properties of the resulting molecules for specific functions.

The study of its crystal structure provides valuable insights into its solid-state properties and intermolecular interactions, which is crucial for understanding its behavior in various applications, including as a precursor for crystalline materials. nih.govdoaj.org The detailed characterization of this compound and its derivatives using spectroscopic techniques such as NMR and IR spectroscopy is a fundamental aspect of the ongoing research. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKVKMXUPYUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440771 | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-47-0 | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthesis Pathways for 4-(4-Methoxyphenoxy)benzaldehyde

The formation of the ether linkage in this compound is the central transformation in its synthesis. This is primarily accomplished through nucleophilic attack of a phenoxide on an activated aromatic ring or by the reaction of an alkoxide with an aryl halide.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) stands as a cornerstone for the synthesis of diaryl ethers like this compound. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile.

Reaction of 4-Fluorobenzaldehyde (B137897) with 4-Methoxyphenol (B1676288)

A well-established and efficient method for preparing this compound involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol. researchgate.netnih.gov In this S_NAr reaction, the phenoxide, generated in situ from 4-methoxyphenol, acts as the nucleophile, attacking the electron-deficient carbon atom of 4-fluorobenzaldehyde that bears the fluorine atom. The fluorine atom, being a good leaving group for nucleophilic aromatic substitution, is subsequently displaced.

One specific protocol involves heating a mixture of 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 140°C for at least 30 minutes. walisongo.ac.id This method has been reported to produce the desired product in high yield, with one study achieving a 96% yield after purification. nih.govresearchgate.net Another variation of this reaction, conducted in a glass test tube with heating to 413 K for 45 minutes, also demonstrated successful synthesis. researchgate.net

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Fluorobenzaldehyde, 4-Methoxyphenol | Potassium Carbonate | Dimethyl Sulfoxide (DMSO) | 140 °C | 30 min | ~42% (average student yield) | walisongo.ac.id |

| 4-Fluorobenzaldehyde, 4-Methoxyphenol | Potassium Carbonate | Dimethyl Sulfoxide (DMSO) | 413 K (140 °C) | 45 min | 96% | nih.govresearchgate.net |

Role of Bases and Solvents in Nucleophilic Aromatic Substitution

The choice of base and solvent is critical for the success of the nucleophilic aromatic substitution reaction. The base, typically potassium carbonate (K₂CO₃), is essential for deprotonating the hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide ion. researchgate.netwalisongo.ac.id

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly employed. researchgate.netwalisongo.ac.id These solvents are effective at solvating the cation of the base (e.g., K⁺), which enhances the reactivity of the phenoxide nucleophile. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of the reaction. wikipedia.org For instance, using DMSO as a solvent can significantly reduce the reaction time compared to dimethylacetamide. walisongo.ac.id Non-polar solvents have also been explored in similar Ullmann coupling reactions, with toluene (B28343) and o-xylene (B151617) showing effectiveness, particularly at higher temperatures. arkat-usa.org

Williamson Ether Synthesis Approaches

The Williamson ether synthesis provides an alternative, though less direct, pathway to this compound. This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this specific diaryl ether, one would react the sodium or potassium salt of 4-methoxyphenol (the nucleophile) with 4-halobenzaldehyde. However, this approach is generally less favored for diaryl ether synthesis because aryl halides are less reactive than alkyl halides in S_N2 reactions. masterorganicchemistry.com

A more viable Williamson-type approach would involve reacting 4-hydroxybenzaldehyde (B117250) with a methoxy-substituted aryl halide. The hydroxyl group of 4-hydroxybenzaldehyde can be deprotonated by a base to form a phenolate, which then acts as a nucleophile. orientjchem.org A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between the aqueous and organic phases. utahtech.edu The choice of solvent is also important, with polar aprotic solvents like THF or DMSO being common when using strong bases like sodium hydride. masterorganicchemistry.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.govarkat-usa.org This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner products compared to conventional heating methods. arkat-usa.orgresearchgate.net

For the synthesis of diaryl ethers, microwave irradiation can be applied to the nucleophilic aromatic substitution reaction. For instance, a one-pot, multicomponent reaction of an aminophenol, a benzaldehyde (B42025), and a phenacyl bromide under microwave irradiation in the presence of a base like cesium carbonate has been shown to be effective. arkat-usa.org This approach highlights the potential for rapid and efficient synthesis of complex molecules. While a specific protocol for this compound using microwave assistance is not detailed in the provided results, the general principles suggest its applicability for a faster and more efficient synthesis.

| Method | Reactants | Catalyst/Base | Conditions | Advantages | Reference |

| Microwave-assisted one-pot synthesis | Aminophenol, Benzaldehyde, Phenacyl bromide | Cs₂CO₃ | Microwave irradiation (3-5 min at 100 °C) | Reduced reaction time, improved yield and purity, easier work-up | arkat-usa.org |

Green Chemistry Aspects in this compound Synthesis

The synthesis of this compound, a diaryl ether, traditionally involves methods like the Ullmann condensation, which often require harsh conditions. However, modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One key green strategy is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating methods. researchgate.netsigmaaldrich.com This technique has been successfully applied to condensation reactions involving benzaldehyde derivatives, suggesting its applicability to the synthesis and subsequent reactions of this compound. tue.nlnih.gov The advantages of MAOS include enhanced reaction rates, better yields, and easier purification processes. nih.gov

Another significant green approach involves the use of novel catalytic systems and solvent-free conditions . For the synthesis of diaryl ethers, nano-sized metal catalysts, such as copper nanoparticles, have gained attention. researchgate.net These catalysts exhibit high surface-to-volume ratios, enabling rapid carbon-oxygen (C-O) bond formation under milder, often ligand-free, conditions. researchgate.net Furthermore, performing reactions under solvent-free conditions, sometimes with solid supports like KF/Alumina, offers substantial environmental benefits by eliminating the need for volatile and often toxic organic solvents. nih.gov This simplifies product isolation, reduces cost, and minimizes waste. nih.gov

Phase-transfer catalysis (PTC) represents another powerful green tool. jove.com PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), avoiding the need for expensive, anhydrous, or hazardous solvents. jove.comwikipedia.org By using a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle a reactant from one phase to another, reaction rates can be significantly accelerated under mild conditions. wikipedia.orgmaxwellsci.com This technology is mature and has been applied to numerous industrial processes, offering improved yields and selectivity. jove.com

The replacement of traditional solvents with environmentally benign alternatives is also a cornerstone of green synthesis. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been promoted as a greener substitute for solvents like tetrahydrofuran (B95107) (THF) in the synthesis of related heterocyclic compounds. nih.gov

The table below compares traditional and green approaches for reactions relevant to the synthesis of this compound.

| Feature | Traditional Method (e.g., Ullmann) | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation researchgate.net |

| Reaction Time | Hours to days | Minutes researchgate.netnih.gov |

| Catalyst | Stoichiometric copper powder | Catalytic copper/palladium nanoparticles researchgate.net, Phase-transfer catalysts jove.com |

| Solvent | High-boiling, toxic solvents (e.g., pyridine (B92270), DMF) | Greener solvents (e.g., water, 2-MeTHF) or solvent-free conditions nih.govnih.gov |

| Workup | Complex, generates significant waste | Simple filtration, reduced waste nih.gov |

| Yield | Often moderate | Generally high to excellent tue.nltaylorandfrancis.com |

Reaction Mechanisms of the Aldehyde Moiety

The aldehyde functional group in this compound is the primary site of its characteristic chemical reactivity.

The carbon atom of the aldehyde group (–CHO) is electrophilic. This is due to the significant electronegativity difference between the carbon and oxygen atoms in the carbonyl (C=O) bond. The oxygen atom withdraws electron density from the carbon, polarizing the bond and imparting a partial positive charge (δ+) on the carbon atom. This electron deficiency makes the aldehyde carbon an attractive target for nucleophiles, which are electron-rich species. This inherent electrophilicity is the basis for the addition and condensation reactions that characterize aldehydes.

The fundamental reaction of the aldehyde moiety is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, which then acquires a negative charge, forming a tetrahedral alkoxide intermediate. This intermediate is typically protonated in a subsequent step (often by the solvent or a weak acid) to yield a neutral addition product.

A representative example of this reactivity is the formation of thiosemicarbazones from aldehydes. For instance, 4-benzyloxybenzaldehyde, an analogue of the title compound, reacts with 4-methyl-3-thiosemicarbazide via nucleophilic addition. researchgate.net The nitrogen atom of the thiosemicarbazide (B42300) acts as the nucleophile, attacking the aldehyde carbon. This is followed by dehydration to form the stable C=N double bond of the resulting thiosemicarbazone. researchgate.net

Condensation reactions are a cornerstone of aldehyde chemistry, where a nucleophilic addition is followed by a dehydration step to form a stable, often conjugated, product.

The Aldol (B89426) condensation and its variants involve the reaction of an enol or enolate ion with a carbonyl compound. The Claisen-Schmidt condensation , a specific type of Aldol reaction, occurs between an aldehyde (with no α-hydrogens, like this compound) and a ketone or another enolizable carbonyl compound. purechemistry.org

For example, 4-methoxybenzaldehyde (B44291) readily undergoes a crossed Aldol condensation with cyclohexanone (B45756) in the presence of a base like sodium hydroxide (B78521) (NaOH). tue.nlnih.gov The base abstracts an acidic α-hydrogen from the cyclohexanone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product quickly dehydrates to yield the α,β-unsaturated ketone, in this case, (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone. tue.nlnih.gov The use of microwave assistance in these reactions can lead to quantitative yields in a matter of minutes. nih.gov

Table: Microwave-Assisted Claisen-Schmidt Condensation of 4-Methoxybenzaldehyde nih.gov

| Ketone | Catalyst (NaOH) | Time (Microwave) | Yield |

| Cyclohexanone | 5 mmol | 2 min | 100% |

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound possessing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. wikipedia.orgsigmaaldrich.com

In this reaction, the weak base deprotonates the active methylene compound (e.g., diethyl malonate, malononitrile, or cyanoacetic acid) to form a highly stabilized carbanion (enolate). jove.comsigmaaldrich.com This potent nucleophile then adds to the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes elimination of a water molecule to generate a new carbon-carbon double bond. wikipedia.org The product is a stable α,β-unsaturated compound.

A wide range of aromatic aldehydes participate readily in this reaction. nih.govpurechemistry.org When malonic acid is used as the active methylene component in the presence of pyridine and piperidine (B6355638) (the Doebner modification), the initial condensation product often undergoes spontaneous decarboxylation, yielding a cinnamic acid derivative. tue.nlwikipedia.org This makes the Knoevenagel condensation a versatile and powerful tool for C-C bond formation in organic synthesis. taylorandfrancis.com

Condensation Reactions

Formation of Imines and Hydrazones

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in the synthesis of a wide array of organic compounds. nih.govnih.gov

The formation of imines typically involves the reaction of the aldehyde with a primary amine under conditions that facilitate the removal of water. researchgate.net Similarly, hydrazones are synthesized by reacting the aldehyde with hydrazines or hydrazides in solvents like methanol (B129727) or ethanol. nih.govresearchgate.net These reactions are often catalyzed by acids or bases and can sometimes be achieved under solvent-free conditions. researchgate.net The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon of the aldehyde, followed by dehydration. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | 4-Aminobenzoic acid | Imine (Schiff Base) | Condensation reaction | nih.gov |

| Aromatic Aldehydes | Hydrazine Hydrate | Hydrazone | Reflux in methanol | nih.gov |

| Benzaldehyde | p-Anisidine | Imine | Solvent-free, varying temperatures | researchgate.net |

| 4-(piperidine-1-yl)benzaldehyde | Various amines | Imine | - | researchgate.net |

Oxidation and Reduction Pathways of the Aldehyde Functional Group

The aldehyde group in this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde functional group to a carboxylic acid is a common transformation. This can be achieved using a variety of oxidizing agents.

Reduction: The aldehyde group can be selectively reduced to the corresponding primary alcohol, (4-(4-methoxyphenoxy)phenyl)methanol. A variety of reducing agents can be employed for this purpose. For instance, the hydrosilylation of aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst like potassium carbonate provides an effective method for this reduction. researchgate.net Another approach involves the use of silatrane, which has been shown to be a practical and selective reagent for the reduction of aryl aldehydes to benzylic alcohols under mild conditions. researchgate.net

| Substrate | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Polymethylhydrosiloxane (PMHS) / K2CO3 | 4-Methoxybenzyl alcohol | researchgate.net |

| 4-Hydroxybenzaldehyde | Silatrane | 4-Hydroxybenzyl alcohol | researchgate.net |

Reactivity of the Aryl Ether Linkage and Aromatic Rings

The diaryl ether linkage and the two aromatic rings of this compound also participate in a range of chemical reactions.

Electrophilic Aromatic Substitution Reactions on this compound

The two benzene (B151609) rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring—the aldehyde group, the ether oxygen, and the methoxy (B1213986) group—determine the position of substitution. uci.edudalalinstitute.com

The aldehyde group (-CHO) is a deactivating, meta-directing group. youtube.com Conversely, the ether oxygen (-O-) and the methoxy group (-OCH3) are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. youtube.comlibretexts.org Therefore, electrophilic attack is more likely to occur on the methoxy-substituted ring. The directing effects of the substituents will guide the incoming electrophile to specific positions on the aromatic rings. libretexts.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While less common than with aryl halides, the C-O bond of the ether linkage in this compound can potentially be activated for cross-coupling reactions under specific palladium catalysis conditions. rsc.org These reactions often require specialized ligands to facilitate the challenging oxidative addition of the C-O bond to the palladium center. rsc.orgorganic-chemistry.org

More commonly, palladium catalysis can be used for the direct arylation of one of the aromatic rings via C-H activation, coupling it with an aryl halide. mdpi.com This approach avoids the need for pre-functionalization of the aromatic ring.

Cleavage and Derivatization of the Ether Bond

The diaryl ether bond in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The cleavage mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com Cleavage of the ether bond would yield a phenol (B47542) and an aryl halide. libretexts.org Given the electronic properties of the two aryl groups, the cleavage would likely result in 4-hydroxybenzaldehyde and 4-bromoanisole (B123540) (if HBr is used). It's important to note that diaryl ethers are generally less reactive towards cleavage than alkyl aryl ethers. libretexts.org

Iii. Design, Synthesis, and Evaluation of 4 4 Methoxyphenoxy Benzaldehyde Derivatives and Analogues

Chemical Modification Strategies

The synthetic versatility of the 4-(4-methoxyphenoxy)benzaldehyde scaffold allows for a wide array of chemical modifications. These strategies are aimed at creating libraries of related compounds to explore their potential in various applications.

The aldehyde group is a key site for derivatization due to its reactivity. Condensation reactions with nitrogen-based nucleophiles provide a straightforward method to generate a variety of derivatives.

Thiosemicarbazones: These are synthesized through the condensation reaction of an aldehyde with a thiosemicarbazide (B42300). juniv.edu For instance, 4-aryl substituted thiosemicarbazides can be reacted with substituted benzaldehydes in ethanol, often with an acid catalyst like concentrated hydrochloric acid, to yield the corresponding thiosemicarbazones. juniv.edu This method is applicable to this compound to produce novel thiosemicarbazone derivatives. Such compounds have been noted for their potential pharmacological properties, including antimalarial and antitubercular activities in other molecular frameworks. researchgate.net The synthesis of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) by refluxing 4-benzyloxybenzaldehyde with 4-methyl-3-thiosemicarbazide in an ethanolic solution serves as a procedural model. mdpi.com

Semicarbazones: Analogous to thiosemicarbazone synthesis, semicarbazones are formed by reacting the aldehyde with a semicarbazide. These derivatives have also been investigated for their biological potential, particularly as antitubercular agents. nih.gov

Hydrazones: The reaction of this compound with various hydrazides results in the formation of hydrazones. nih.gov For example, acetic acid hydrazide can be condensed with aromatic aldehydes to form arylidene hydrazides. nih.gov A series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, suggesting a potential therapeutic application for derivatives of this class. researchgate.net The biological activity of these hydrazones can be finely tuned by the substituents on the reacting hydrazide. nih.govresearchgate.net

Table 1: Synthesis of Aldehyde Derivatives

| Derivative Type | General Reactants | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Thiosemicarbazones | Aldehyde, Thiosemicarbazide | Ethanolic solution, Reflux, Acid catalyst | juniv.edu, mdpi.com |

| Semicarbazones | Aldehyde, Semicarbazide | Not specified, but analogous to thiosemicarbazones | nih.gov |

| Hydrazones | Aldehyde, Hydrazide | Condensation reaction | researchgate.net, nih.gov |

Modifying the substituents on the two aromatic rings of this compound is a key strategy to influence the molecule's electronic properties, lipophilicity, and steric profile. The parent molecule itself is synthesized via a nucleophilic aromatic substitution, reacting 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288). researchgate.netresearchgate.netnih.gov This highlights the potential for introducing a variety of alkoxy or other groups.

Research on analogous structures, such as 2-phenoxybenzamides, has shown that altering substituents on the phenoxy ring significantly impacts biological activity. mdpi.com For example, replacing a 4-fluorophenoxy group with a simple phenoxy or an acetamidophenoxy group led to a decrease in antiplasmodial activity, indicating the favorability of the aryloxy substituent for this specific biological function. mdpi.com Similarly, studies on other diaryl compounds show that introducing electron-donating or electron-withdrawing groups can modulate activity, and bulky aromatic moieties can enhance potency in certain contexts, such as in benzimidazole (B57391) derivatives. nih.govmdpi.com

Homologation, particularly extending the alkyl chain of the methoxy (B1213986) group, is another viable modification strategy. This can alter the lipophilicity and, consequently, the pharmacokinetic properties of the derivatives. The synthesis of 3,4-bis(alkyloxy)benzaldehydes with long alkyl chains has been reported, demonstrating the feasibility of such modifications. juniv.edu These reactions typically involve Williamson ether synthesis, where an alkyl halide is reacted with a corresponding phenol (B47542). This approach could be used to replace the methyl group in this compound with longer or more complex alkyl chains.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for optimizing the properties of lead compounds by correlating specific structural features with their biological or chemical performance.

For derivatives of scaffolds similar to this compound, clear SAR trends have been established.

Antiglycation Activity: In a study of 4-methoxybenzoylhydrazones, the position and nature of hydroxyl groups on the benzaldehyde (B42025) ring were critical. researchgate.net Compounds with 2,4-dihydroxy substitutions showed potent activity, while those with intramolecular hydrogen bonding, which reduces the availability of hydroxyl groups, exhibited weaker activity. researchgate.net

Antimicrobial Activity: For amidrazone derivatives, a 2-pyridyl substituent was found to be important for antituberculosic activity, and this effect was enhanced by a 4-methylphenyl group at another position. mdpi.com Conversely, a 4-nitrophenyl group was detrimental to activity. In a series of tetrahydropyrimidinyl-substituted benzimidazoles, the presence of a bulky aromatic moiety was found to improve antibacterial potency. nih.gov

Antiplasmodial Activity: In 2-phenoxybenzamide (B1622244) analogues, bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. mdpi.com A 4-fluorophenoxy substituent was also shown to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights from Analogue Studies

| Compound Class | Substituent/Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Methoxybenzoylhydrazones | 2,4-Dihydroxy groups | Increased antiglycation activity | researchgate.net |

| Amidrazone Derivatives | 4-Nitrophenyl substituent | Detrimental to antimicrobial activity | mdpi.com |

| Amidrazone Derivatives | 4-Methylphenyl substituent | Beneficial for antituberculosic activity | mdpi.com |

| 2-Phenoxybenzamides | 4-Fluorophenoxy substituent | Advantageous for antiplasmodial activity | mdpi.com |

| Benzimidazole Derivatives | Bulky aromatic moiety | Improved antibacterial potency | nih.gov |

The optimization of derivatives of this compound would involve principles of medicinal chemistry aimed at improving potency and drug-like properties. Ligand efficiency (LE) is a metric used to assess how effectively a molecule binds to its target relative to its size (heavy atom count). The goal is to maximize potency while maintaining a low molecular weight.

In the development of 2-phenoxybenzamide antimalarials, researchers calculated LE and other physicochemical parameters like logP and logD to guide optimization. mdpi.com By strategically modifying substituents, they were able to improve antiplasmodial activity while also enhancing pharmacokinetic properties like passive permeability and reducing inhibition of key metabolic enzymes like CYP3A4. mdpi.com A similar approach could be applied to derivatives of this compound. The interaction of active compounds with biological targets, such as the binding of benzimidazole derivatives to the minor groove of DNA, provides further avenues for rational design and optimization. nih.gov

Iv. Applications in Medicinal Chemistry and Drug Discovery

4-(4-Methoxyphenoxy)benzaldehyde as a Pharmaceutical Intermediate and Scaffold

The utility of this compound in medicinal chemistry is primarily as a versatile intermediate and structural scaffold. Its synthesis is often achieved through nucleophilic aromatic substitution, where 4-methoxyphenol (B1676288) reacts with 4-fluorobenzaldehyde (B137897). nih.gov This process provides a reliable method for creating the core diaryl ether structure. nih.gov

Once synthesized, the aldehyde functional group of this compound allows it to be readily used in subsequent reactions to build more complex molecules. For example, it has been used as the starting aldehyde to react with thiosemicarbazide (B42300), ultimately forming a series of thiazole-hydrazone derivatives designed as enzyme inhibitors. nih.gov This demonstrates its role as a key intermediate in a multi-step synthesis pathway.

The core 4-phenoxy-phenyl structure is itself a recognized scaffold in drug design. In one research endeavor, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as potential inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer and metabolic diseases. nih.gov Although the synthesis in that study started with 4-fluorobenzaldehyde and various phenols, it highlights the strategic importance of the 4-phenoxy-phenyl framework as a foundational structure for developing targeted therapeutic agents. nih.gov

Exploration of Biological Activities and Therapeutic Potential

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological effects, from antimicrobial to enzyme inhibition.

The aldehyde group of this compound makes it a suitable precursor for synthesizing Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities. mediresonline.orgnih.govmdpi.com Schiff bases are formed by the condensation of a primary amine with an aldehyde. Studies on Schiff bases derived from structurally similar aldehydes, such as benzaldehyde (B42025) and anisaldehyde, have shown activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. mediresonline.org The biological activity of Schiff bases is often attributed to the azomethine group (>C=N-), which is considered crucial for their therapeutic effects. mdpi.com However, not all derivatives exhibit the desired activity. For instance, a study on phenacyloxy benzaldehyde derivatives, which are structurally related ethers, found them to be largely inactive as antibacterial agents, suggesting that the specific molecular structure and functional groups are critical determinants of biological function. orientjchem.org While the antimicrobial potential of Schiff bases and other derivatives of this compound is plausible, this remains an area requiring further specific investigation.

The this compound scaffold has been incorporated into molecules evaluated for anticancer activity. Two major classes of its derivatives, chalcones and isoxazoles, have shown promise in this area.

Chalcones are precursors to flavonoids and are chemically defined by two aromatic rings joined by an α,β-unsaturated carbonyl system. nih.gov They are typically synthesized via the Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. nih.gov Derivatives of this compound could be readily synthesized to produce a series of chalcones, which are a well-documented class of compounds with a broad spectrum of biological activities, including promising anticancer effects against various human cancers. nih.govijpsr.com

More directly, the 4-phenoxy-phenyl core structure has been utilized to develop novel acetyl-CoA carboxylase (ACC) inhibitors. nih.gov In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and tested for their ability to inhibit human ACC1 and for their antiproliferative effects on several cancer cell lines. nih.gov One derivative, compound 6l , demonstrated significant cytotoxicity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.22 |

| HepG2 | Hepatocellular Carcinoma | 0.26 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.21 |

Data sourced from: nih.gov

While various classes of chemical compounds derived from aldehydes have been explored for antiviral properties, specific research into the antiviral activity of this compound derivatives is not extensive. General studies have noted that some aldehydophenol derivatives can inhibit viral activity. nih.gov Furthermore, the Schiff base chemical class, which can be synthesized from this compound, is known to possess a wide range of biological activities, including potential antiviral effects. mdpi.com However, dedicated studies to synthesize and screen derivatives of this compound against specific viruses are not prominent in the current scientific literature, indicating a potential avenue for future research.

A significant therapeutic application explored for derivatives of this compound is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are important drug targets for the treatment of depression and neurodegenerative diseases, respectively.

In a notable study, this compound was used as the starting material to synthesize a series of novel thiazole-hydrazone derivatives. nih.gov These compounds were then evaluated for their ability to inhibit human MAO-A (hMAO-A) and MAO-B (hMAO-B) in vitro. Several of the synthesized compounds displayed potent inhibitory activity. nih.gov In particular, compound 3f , a thiazole-hydrazone derivative, showed promising and selective inhibition of hMAO-A. nih.gov The mechanism of inhibition for compound 3f was determined to be competitive. nih.gov

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-A |

|---|---|---|---|

| 3c | >100 | >100 | - |

| 3f | 1.20 | 31.62 | 0.04 |

| 3i | 3.16 | >100 | <0.03 |

| 3j | 10.00 | >100 | <0.1 |

| Selegiline (Standard) | 3.16 | 0.01 | 316 |

| Moclobemide (Standard) | 1.00 | 31.62 | 0.03 |

Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A lower SI value indicates higher selectivity for MAO-A. Data sourced from: nih.gov

The aryloxy chemical motif, a key feature of this compound, has been investigated for its potential to interact with hemoglobin (Hb) and modulate its allosteric properties. Allosteric effectors can alter hemoglobin's affinity for oxygen, a property that is of therapeutic interest for conditions like sickle cell disease (SCD) and ischemic diseases. researchgate.net

In a study focused on developing antisickling agents, researchers designed and synthesized a series of aryloxyalkanoic acids, which share the aryloxy core structure with this compound. researchgate.net The goal was to create compounds that could non-covalently bind to hemoglobin and increase its oxygen affinity. Surprisingly, the tested compounds did not show significant antisickling effects and, in some cases, even decreased the affinity for oxygen. researchgate.net Despite not achieving the intended biological effect, X-ray crystallography of a prototype compound in complex with deoxygenated hemoglobin revealed that it bound within the protein's central water cavity. researchgate.net This structural insight provided a crucial atomic-level explanation for the observed functional activity and offers a valuable framework for the future design of novel hemoglobin allosteric effectors. researchgate.net

Computational Approaches in Drug Discovery

Computational methods, particularly molecular docking, are invaluable tools for understanding the potential therapeutic applications of compounds like this compound. nih.govnih.gov These techniques model the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor, at an atomic level. nih.gov This allows researchers to predict binding conformations, estimate binding affinities (often expressed as a binding energy score), and identify key interactions like hydrogen bonds that stabilize the ligand-target complex. nih.govnih.gov

For diaryl ether derivatives, molecular docking has been instrumental in elucidating their mechanism of action. nih.govnih.gov For example, docking studies of novel diaryl ether inhibitors against the InhA enzyme revealed strong binding interactions and high docking scores that correlated well with their observed high inhibitory activities. nih.gov Similarly, docking analysis of diaryl ethers designed as HIV-1 reverse transcriptase inhibitors helped to visualize how the diaryl ether part fits into a hydrophobic cavity and how other parts of the molecule form crucial hydrogen bonds with the enzyme's backbone. nih.gov

In the search for new antimalarial agents, molecular docking is used to screen libraries of compounds against potential parasite protein targets, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) or Actin I. nih.govnih.gov The binding energy calculated from these simulations helps to prioritize compounds for synthesis and in vitro testing. nih.gov A more negative binding energy typically corresponds to a more stable interaction. nih.gov For instance, a study on neolignan derivatives with a 4-methoxybenzoyl substituent used molecular docking to evaluate their potential against chloroquine-sensitive and -resistant proteins, demonstrating that computational approaches can guide the development of drugs to overcome resistance. researchgate.net The crystal structure of this compound itself has been determined, providing precise atomic coordinates that can be used for highly accurate in silico modeling and virtual screening efforts. iucr.orgdoaj.orgnih.gov

Table 3: Predicted Binding Affinities of Selected Compounds Against Parasite Targets

| Compound/Molecule | Target Protein | Predicted Binding Energy (kcal/mol) |

| Compound 9 (from D. bulbifera) | PfLDH | -8.91 |

| Compound 6 (from D. bulbifera) | PfLDH | -8.53 |

| ZINC30724344 | Actin I | -13.20 |

Source: Data from molecular docking studies on antimalarial compounds. nih.govnih.gov

Integration into Advanced Therapeutic and Diagnostic Systems

The unique chemical structure of this compound and its derivatives lends itself to applications beyond direct therapeutic action, including roles in sophisticated drug delivery and diagnostic platforms.

A structurally similar compound, 4-(4-formylphenoxy)benzaldehyde, which possesses two aldehyde groups, is used as a linker in the synthesis of COFs. cd-bioparticles.net The aldehyde groups react with amine-containing monomers to form the stable imine-linked network of the COF. While this compound has only one aldehyde group, it could be functionalized or used as a capping agent in such systems to modulate the properties of the final material, such as its porosity, stability, or surface chemistry. Its incorporation could fine-tune the loading capacity and release kinetics of a therapeutic agent encapsulated within the COF.

The performed searches aimed to identify detailed research findings, including data suitable for tabulation, on the use of this specific compound in the development of fluorescent probes or other diagnostic agents for bioimaging purposes. The search queries were targeted to find applications in detecting various analytes, its use in fluorescence microscopy, and the synthesis of related probes.

The search results did not yield any publications that specifically utilize "this compound" as a core component for creating bioimaging tools. While general information on the synthesis and chemical properties of the compound is available, its application in the requested field of medicinal chemistry and drug discovery, specifically in the design of bioimaging probes and diagnostic agents, is not documented in the accessible scientific literature.

Therefore, the content for the section "" and its subsection "4.5.2. Design of Bioimaging Probes and Diagnostic Agents" cannot be generated based on the available information.

V. Applications in Agrochemical Research

4-(4-Methoxyphenoxy)benzaldehyde as an Agrochemical Intermediate

This compound is recognized as a versatile building block in the synthesis of various organic molecules, including those with potential agrochemical applications. chemimpex.com The presence of the aldehyde group allows for a wide range of chemical transformations, while the diaryl ether linkage is a structural motif found in numerous active agrochemical compounds. Its role as an intermediate is crucial for constructing the complex molecular architectures required for targeted biological activity.

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution reaction. In a typical laboratory procedure, 4-methoxyphenol (B1676288) reacts with 4-fluorobenzaldehyde (B137897). doaj.orgnih.gov This reaction is generally facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The process results in the formation of the diaryl ether bond, yielding the target compound. doaj.org

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 4-Methoxyphenol | 4-Fluorobenzaldehyde | Potassium Carbonate (K₂CO₃) | This compound | Nucleophilic Aromatic Substitution |

Development of Herbicides and Pesticides

The structural framework of this compound is relevant to the development of modern pesticides, particularly fungicides. While specific commercial pesticides directly synthesized from this exact intermediate are not prominently documented in public literature, its diaryl ether core is a key feature in several potent fungicides. chemimpex.comnih.gov

For instance, fungicides like pyriofenone (B131606) and metrafenone, which are effective against powdery mildews, possess a benzophenone-like structure derived from a diaryl ether moiety. chemicalbook.com The synthesis of these compounds often involves a Friedel-Crafts acylation, a reaction that links an acyl group to an aromatic ring. chemicalbook.com In principle, this compound could be chemically modified and used in similar synthetic strategies to create novel pesticide candidates. Research in this area focuses on creating new molecules that can overcome resistance developed by plant pathogens to existing treatments. chemicalbook.com

Table 2: Examples of Agrochemicals with Diaryl Ether or Related Structures

| Agrochemical | Type | Mode of Action (Proposed or Known) |

|---|---|---|

| Pyriofenone | Fungicide | Disruption of actin in fungal cells. chemicalbook.com |

| Metrafenone | Fungicide | Disruption of actin in fungal cells. chemicalbook.com |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Herbicide | Synthetic auxin, causing uncontrolled growth in weeds. nih.gov |

Mechanistic Studies of Environmental Fate and Degradation in Agrochemical Contexts

Detailed environmental fate and degradation studies for this compound itself are limited, as research typically concentrates on the final, active pesticide ingredients rather than their synthetic intermediates. However, the environmental behavior of agrochemicals containing the diaryl ether or phenoxy acid structure has been extensively studied, offering insights into the likely fate of compounds derived from this intermediate.

The environmental persistence, mobility, and degradation of such pesticides are governed by a complex interplay of the chemical's properties and environmental conditions. researchgate.netmdpi.com Key factors include the pesticide's water solubility, its tendency to adsorb to soil particles, and its chemical stability. researchgate.net Environmental variables such as soil type, pH, organic matter content, and microbial activity are also critical. mdpi.comresearchgate.net

Degradation can occur through several pathways:

Microbial Degradation: Soil microorganisms are often the primary drivers of pesticide breakdown. For example, the degradation of the phenoxy acid herbicide MCPA is initiated by a bacterial enzyme that cleaves the ether linkage to produce a corresponding phenol (B47542) (4-chloro-2-methylphenol). nih.gov A similar pathway could be plausible for diaryl ether compounds.

Chemical Degradation (Hydrolysis): Depending on the soil pH and the specific chemical structure, the ether bond can be broken through hydrolysis, although this is often a slower process compared to microbial action.

Photodegradation: Exposure to sunlight can break down pesticide residues on plant surfaces or in the upper layers of soil and water.

The mobility of these compounds, which determines their potential to leach into groundwater or move via surface runoff, is largely controlled by their adsorption to soil. mdpi.com Chemicals with a strong affinity for soil organic matter tend to be less mobile. mdpi.com

Table 3: Factors Influencing the Environmental Fate of Structurally Related Pesticides

| Factor | Influence on Pesticide Fate |

|---|---|

| Pesticide Properties | |

| Water Solubility | Higher solubility can increase mobility and leaching potential. researchgate.net |

| Soil Adsorption Coefficient (Koc) | High Koc indicates strong binding to soil organic matter, reducing mobility. mdpi.com |

| Vapor Pressure | Higher vapor pressure increases the likelihood of volatilization into the atmosphere. researchgate.net |

| Environmental Conditions | |

| Soil Organic Matter | Increases adsorption, often reducing bioavailability and mobility. mdpi.com |

| Soil pH | Affects the chemical's charge and stability, influencing degradation rates and adsorption. researchgate.net |

| Microbial Activity | A primary driver of biodegradation in soil and water. nih.gov |

| Temperature & Moisture | Higher temperatures and optimal moisture levels generally increase the rate of microbial and chemical degradation. researchgate.net |

Vi. Contributions to Materials Science and Advanced Functional Materials

Polymer and Resin Formulation and Synthesis

In polymer science, 4-(4-Methoxyphenoxy)benzaldehyde is employed in the formulation of advanced materials, including specialized polymers and resins. chemimpex.com Its utility stems from the combination of a stable structural backbone and a reactive functional group.

Precursors for Advanced Polymer Architectures

As a precursor, this compound provides a rigid, aromatic-ether backbone for polymer chains. The aldehyde functional group is a key site for polymerization and modification. chemimpex.com It can undergo various condensation reactions, such as those with amines, phenols, or active methylene (B1212753) compounds, to form larger, more complex polymer structures. For example, the aldehyde can react to form Schiff bases or be used in reactions leading to the formation of resins with high thermal stability and specific mechanical properties. The diaryl ether linkage is known for imparting chemical resistance and thermal stability to the resulting polymer matrix.

Development of Fluorescent Probes and Biological Imaging Agents

The field of biomedical research and diagnostics increasingly relies on fluorescent probes to visualize biological processes in real-time. nih.govrsc.org Benzaldehyde (B42025) derivatives are key components in the design of these molecular tools, and this compound offers a scaffold that can be integrated into sophisticated probe designs. bakhtiniada.rumdpi.com

Chemo- and Biosensor Development

The development of chemo- and biosensors is a direct application of the compound's reactive aldehyde group. This group can react selectively with specific analytes, making it a key component of the sensor's recognition moiety. For instance, aldehydes are known to react with primary amines, hydrazines, and thiols to form new covalent bonds. mdpi.com This reactivity is exploited to design probes for specific biological molecules or ions.

A common strategy involves creating a sensor where the aldehyde reacts with the target analyte, leading to a measurable change in the fluorescence signal. mdpi.com For example, probes for detecting specific amino-containing compounds or monitoring enzyme activity can be constructed. rsc.org The reaction of the aldehyde with the target can disrupt or initiate a process like PeT or intramolecular charge transfer (ICT), providing a clear optical output for detection. pharm.or.jp

Table 2: Design Principles for Fluorescent Probes Using Benzaldehyde Scaffolds

| Principle | Description | Application Example | Reference |

| Analyte-Triggered Reaction | The aldehyde group serves as a reactive site. A reaction with a specific analyte (e.g., biothiol, amine) forms a new product with different fluorescent properties. | Designing a probe that fluoresces only after reacting with a specific enzyme or small molecule. | mdpi.compharm.or.jp |

| Photoinduced Electron Transfer (PeT) Modulation | The benzaldehyde moiety is linked to a fluorophore. In the "off" state, electrons are transferred, quenching fluorescence. Analyte binding alters the electronic potential, stops the transfer, and turns fluorescence "on". | Creating sensors for metal ions or nitric oxide where binding blocks the PeT process. | nih.gov |

| Schiff Base Formation | The aldehyde reacts with a primary amine on a target molecule or as part of the probe itself to form an imine (Schiff base), leading to a change in conjugation and a detectable colorimetric or fluorescent shift. | Detection of primary amines or development of pH-sensitive probes. | mdpi.com |

Dyes and Pigment Chemistry

The extended π-conjugated system inherent in this compound makes it a useful intermediate in the synthesis of dyes and pigments. chemimpex.com The structure, containing two benzene (B151609) rings connected by an ether oxygen, forms a chromophore that absorbs light in the ultraviolet region.

By chemically modifying the aldehyde group, this conjugation can be extended, shifting the absorption into the visible spectrum and creating a colored compound. Condensation reactions of the aldehyde with electron-rich aromatic compounds, such as anilines or phenols, can lead to the formation of triarylmethane dyes or other complex dye structures. The methoxy (B1213986) group can also act as an auxochrome, helping to modify the color and intensity of the resulting dye. These synthetic dyes can find applications in various industrial products requiring vibrant and stable coloration. chemimpex.com

Optoelectronic and Photovoltaic Applications

The demand for novel organic materials for optoelectronic and photovoltaic devices has driven extensive research into precursors that can be readily modified to tune their electronic and photophysical properties. While direct applications of this compound itself are not extensively documented in the literature for commercial devices, its role as a foundational building block for creating more complex functional molecules is an area of scientific exploration.

Organic Light-Emitting Diodes (OLEDs)

Currently, there is a lack of specific research literature detailing the direct use or incorporation of this compound in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The development of hole transport materials (HTMs) and electron transport materials (ETMs) for OLEDs often involves the synthesis of complex heterocyclic and aromatic amine structures. While the diaryl ether motif is present in some advanced materials, specific synthetic routes starting from this compound for this purpose are not prominently reported.

Organic Photovoltaics (OPV) and Perovskite Solar Cells

Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. The specific arrangement of functional groups in this compound lends itself to the study of non-covalent interactions.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with a wide range of applications. The aldehyde functionality of this compound makes it a potential candidate for the synthesis of COFs through the formation of imine or other covalent linkages with appropriate multitopic linkers. However, a review of the current scientific literature does not reveal specific, well-documented examples of MOFs or COFs constructed using this compound as the primary building block.

Self-Assembly Studies and Molecular Recognition

The crystal structure of this compound itself provides insights into its self-assembly behavior. X-ray diffraction studies have revealed how these molecules pack in the solid state, governed by weak intermolecular interactions.

Furthermore, the aldehyde group is a key functional group for the synthesis of Schiff bases through condensation with primary amines. These Schiff bases, which are derivatives of this compound, can exhibit interesting self-assembly properties, including the formation of liquid crystals or organized monolayers. The diaryl ether component can influence the packing and mesomorphic behavior of these molecules. While the parent aldehyde may not be the primary focus, the study of its derivatives in self-assembly and molecular recognition is a more active area of research.

Role of Non-Covalent Interactions in Crystal Packing (C-H…O, C-H…π Hydrogen Bonds)

The supramolecular architecture of this compound in the solid state is intricately governed by a network of non-covalent interactions. researchgate.netnih.gov Detailed crystallographic analysis reveals that weak C-H…O and C-H…π hydrogen bonds are the primary forces dictating the crystal packing of this compound. researchgate.netnih.gov These interactions, while individually weak, collectively contribute to a stable and well-defined three-dimensional structure.

The crystal structure demonstrates that molecules of this compound are interconnected through weak C-H…O hydrogen bonds, which results in the formation of supramolecular layers extending along the bc plane. researchgate.netnih.gov These layers are further linked by weak C-H…π interactions, creating a robust crystalline framework. researchgate.netnih.gov The specific geometry of the molecule, characterized by a dihedral angle of 71.52 (3)° between the planes of the two benzene rings and a C-O-C angle of 118.82 (8)° at the ether linkage, facilitates the formation of these directional interactions. researchgate.netnih.gov

The precise parameters of these non-covalent bonds have been determined through X-ray diffraction studies, providing valuable insights into the forces that govern the molecular assembly.

Table 1: Hydrogen-Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C13—H13A···O1(i) | 0.95 | 2.58 | 3.5129 (14) | 167 |

| C7—H7A···O1(ii) | 0.95 | 2.56 | 3.2500 (14) | 130 |

| C1—H1A···Cg1(iii) | 0.95 | 2.73 | 3.5453 (12) | 145 |

| C10—H10A···Cg2(iv) | 0.95 | 2.88 | 3.7465 (12) | 152 |

Data sourced from Schäfer et al., Acta Crystallographica Section E: Crystallographic Communications, 2015. researchgate.netnih.gov

Smart Materials and Stimuli-Responsive Systems

Molecular Switches and Logic Gates

There is currently no available research data to support the application of this compound in the development of molecular switches or logic gates.

Vii. Advanced Analytical and Spectroscopic Characterization in Research

X-ray Diffraction Analysis of Crystal Structuresresearchgate.netnih.govdoaj.org

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For 4-(4-Methoxyphenoxy)benzaldehyde, single-crystal X-ray analysis provides definitive information on its solid-state conformation, bond parameters, and intermolecular interactions. researchgate.netnih.govdoaj.org The compound was synthesized for analysis via the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288). iucr.org Colorless crystals suitable for X-ray diffraction were obtained by recrystallization from n-heptane. researchgate.netiucr.org

The crystal data reveals that this compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.netnih.gov Detailed crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₄H₁₂O₃ |

| Formula weight | 228.24 g/mol |

| Temperature | 173 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur2 CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Measured reflections | 10049 |

| Independent reflections | 2967 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.112 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Schäfer et al. (2015). researchgate.netnih.gov

The molecular structure of this compound consists of two benzene (B151609) rings connected by an ether linkage. A key feature of its geometry is the significant twist between these two rings. The dihedral angle between the least-squares planes of the benzaldehyde (B42025) and methoxyphenol rings is 71.52 (3)°. researchgate.netnih.govdoaj.org This non-planar conformation is a result of steric hindrance and electronic effects. The C—O—C angle at the central ether oxygen atom is 118.82 (8)°. researchgate.netnih.govdoaj.org

In the crystal lattice, the packing of this compound molecules is governed by a network of weak intermolecular forces. These non-covalent interactions are crucial for the stability of the crystal structure. The primary interactions are weak C—H⋯O hydrogen bonds, which link adjacent molecules to form supramolecular layers in the crystallographic bc plane. researchgate.netnih.govdoaj.org These layers are further interconnected by weak C—H⋯π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of a benzene ring on a neighboring molecule. nih.govdoaj.orgresearchgate.net

Table 2: Hydrogen-Bond Geometry in Crystalline this compound

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| C13—H13A⋯O1ⁱ | 0.95 | 2.58 | 3.5129 (14) | 167 |

| C7—H7A⋯O1ⁱⁱ | 0.95 | 2.56 | 3.2500 (14) | 130 |

D = Donor atom, A = Acceptor atom. Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) x, y, z-1. Data sourced from Schäfer et al. (2015). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and for mechanistic investigations of its synthesis. In the synthesis via nucleophilic aromatic substitution, NMR can verify the successful displacement of the fluorine atom from 4-fluorobenzaldehyde and the formation of the new ether bond.

¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. researchgate.net The ¹H NMR spectrum confirms the presence of all expected protons, including the distinct singlet for the aldehyde proton (CHO) at approximately 9.90 ppm, the singlet for the methoxy (B1213986) group (OCH₃) protons around 3.83 ppm, and the aromatic protons in their characteristic regions. researchgate.net Similarly, the ¹³C NMR spectrum shows the requisite number of carbon signals, including the aldehyde carbon at ~190.9 ppm and the methoxy carbon at ~55.8 ppm. researchgate.net By comparing the spectra of the product to those of the starting materials, researchers can confirm the reaction outcome and rule out alternative structures, thus providing crucial evidence for the proposed reaction mechanism.

Table 3: NMR Spectral Data for this compound in CDCl₃ | ¹H NMR (500 MHz) | ¹³C NMR (126 MHz) | | :--- | :--- | | Chemical Shift (δ) ppm | Signal | Chemical Shift (δ) ppm | Assignment | | 9.90 | s, 1H (CHO) | 190.9 | CH (Aldehyde) | | 7.81–7.83 | m, 2H | 164.2 | C | | 6.99–7.05 | m, 4H | 157.0 | C | | 6.92–6.95 | m, 2H | 148.3 | C | | 3.83 | s, 3H (OCH₃) | 132.1 | CH | | | | 131.0 | C | | | | 122.0 | CH | | | | 116.9 | CH | | | | 115.3 | CH | | | | 55.8 | CH₃ (Methoxy) | s = singlet, m = multiplet. Data sourced from Schäfer et al. (2015). researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and can be employed for real-time monitoring of chemical reactions. purdue.edunih.gov In the synthesis of this compound, online MS techniques can track the consumption of reactants and the formation of the product in a single experiment. nih.gov By continuously sampling the reaction mixture, researchers can optimize parameters such as temperature and reaction time for maximum yield and minimal side-product formation.

Upon completion of the synthesis, mass spectrometry serves as a primary method for product identification. For this compound (C₁₄H₁₂O₃), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement, which corresponds to a molecular weight of 228.24 g/mol . researchgate.net This technique is crucial for verifying that the target molecule has been successfully synthesized.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the standard method for assessing the chemical purity of synthesized compounds and for their isolation. unige.ch High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RPLC), is ideally suited for analyzing compounds like this compound. unige.ch

For purity assessment, an RPLC method would be developed to separate the final product from any unreacted starting materials (e.g., 4-methoxyphenol, 4-fluorobenzaldehyde) and any potential byproducts. The purity of the sample is then quantified by comparing the integrated area of the product peak to the total area of all peaks detected in the chromatogram. This is a critical step in quality control for any research application. While laboratory-scale purification is often achieved through recrystallization, preparative HPLC can be used as an advanced isolation technique when very high purity is required, allowing for the separation and collection of the desired compound from a complex mixture.

Viii. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. For 4-(4-Methoxyphenoxy)benzaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry, frontier molecular orbitals (FMOs), and other electronic properties.

Theoretical geometry optimization of this compound provides bond lengths and angles in the gaseous phase, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govwikipedia.org The crystal structure reveals that the molecule is not planar, with a significant dihedral angle between the two benzene (B151609) rings. nih.govacs.org DFT calculations can accurately reproduce these key structural features.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For benzaldehyde (B42025) derivatives, these calculations show that the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is often centered on the benzaldehyde moiety, particularly the carbonyl group. wikipedia.org

Table 1: Calculated Electronic Properties of this compound.

Table 2: Comparison of Key Geometric Parameters from Experiment and DFT Calculation.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where 4-methoxyphenol (B1676288) reacts with an activated aryl halide like 4-fluorobenzaldehyde (B137897) in the presence of a base. nih.govresearchgate.netwalisongo.ac.id Computational chemistry is instrumental in elucidating the precise mechanism of such reactions by mapping the potential energy surface (PES) that connects reactants to products.

This involves locating and characterizing the energies of all relevant stationary points, including reactants, intermediates, transition states (TS), and products. The reaction is initiated by the deprotonation of 4-methoxyphenol by a base (e.g., potassium carbonate) to form the more potent 4-methoxyphenoxide nucleophile. chegg.com The subsequent step is the nucleophilic attack on the 4-fluorobenzaldehyde. Computational studies on analogous SNAr reactions investigate two primary pathways: nih.govnih.gov

Stepwise Mechanism: This pathway involves the formation of a stable anionic intermediate known as a Meisenheimer complex. The transition state for this step (TS1) leads to the intermediate, which then expels the fluoride (B91410) ion via a second transition state (TS2) to form the final product.

Concerted Mechanism: In this pathway, the C-O bond formation and the C-F bond cleavage occur simultaneously through a single transition state. Recent computational studies suggest that many SNAr reactions, previously assumed to be stepwise, can proceed through a concerted or borderline mechanism. nih.govnih.gov

DFT calculations can determine the activation barriers for these pathways. For the reaction between 4-methoxyphenoxide and 4-fluorobenzaldehyde, the strong electron-withdrawing nature of the aldehyde group activates the ring towards nucleophilic attack, making the SNAr reaction feasible. Theoretical analysis would involve calculating the Gibbs free energy of activation (ΔG‡) for both the concerted and stepwise routes to determine the most favorable reaction pathway.

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure and are used to predict how the molecule will interact with other reagents. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich and electron-poor regions. wikipedia.orgfrontiersin.org For this compound, the MEP map typically shows a region of negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are found around the aldehydic hydrogen and other aromatic protons, indicating sites for nucleophilic attack. wikipedia.orgyoutube.com

Frontier Molecular Orbitals (FMOs): As mentioned, the HOMO and LUMO are key to understanding reactivity. The distribution of these orbitals indicates the most probable sites for reaction. The HOMO is often located on the methoxyphenol ring, making it the center for electrophilic attack, while the LUMO is concentrated on the benzaldehyde ring, specifically the C=O bond, which is the primary site for nucleophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on conceptual DFT. researchgate.net These include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors from Conceptual DFT.

Molecular Modeling and Conformational Analysis

Conformational Analysis: Experimental X-ray diffraction data provides a definitive snapshot of the molecule's conformation in the solid state. nih.govnih.gov Key parameters from the crystal structure include the C-O-C bond angle at the ether linkage, which is approximately 118.8°, and the dihedral angle between the planes of the two benzene rings, which is about 71.5°. nih.govacs.orgnih.gov This twisted, non-planar conformation is a characteristic feature of many diaryl ethers.